4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
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Overview
Description
4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperazine ring, a butylcyclohexylamino group, and an isopropyl ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the butylcyclohexylamino group through a nucleophilic substitution reaction. The final step involves esterification with isopropyl alcohol in the presence of an acid catalyst to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butylcyclohexylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Cyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Butylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
Uniqueness
4-(2-(Butylcyclohexylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is unique due to the presence of both the butylcyclohexylamino group and the piperazine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24269-63-4 |
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Molecular Formula |
C20H40ClN3O2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
propan-2-yl 4-[2-[butyl(cyclohexyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H39N3O2.ClH/c1-4-5-11-22(19-9-7-6-8-10-19)15-12-21-13-16-23(17-14-21)20(24)25-18(2)3;/h18-19H,4-17H2,1-3H3;1H |
InChI Key |
QDNQGGJQKYAQSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN1CCN(CC1)C(=O)OC(C)C)C2CCCCC2.Cl |
Origin of Product |
United States |
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